Evocarpine

Description

This compound has been reported in Tetradium ruticarpum with data available.

structure given in first source; RN given refers to (Z)-isome

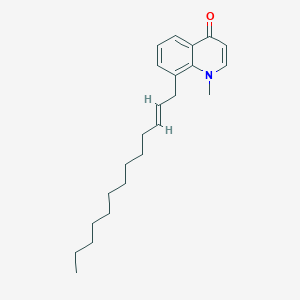

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFYWIVOYBPLQU-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-38-3 | |

| Record name | Evocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Evocarpine's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocarpine, a quinolone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa (Wu-Chu-Yu), has garnered interest for its pharmacological activities. While research into its specific effects on the central nervous system is ongoing, foundational studies have elucidated a primary mechanism of action that has significant implications for neuronal function: the inhibition of voltage-dependent calcium channels (VDCCs). This technical guide provides an in-depth analysis of the known mechanism of this compound, based on available data, and extrapolates its potential impact on neuronal cells. The information presented herein is critical for researchers exploring the neuropharmacological potential of this natural compound.

Core Mechanism of Action: Inhibition of Voltage-Dependent Calcium Channels

The principal mechanism of action attributed to this compound is the blockade of Ca2+ influx through voltage-dependent calcium channels. This has been demonstrated in studies on vascular smooth muscle, a type of excitable cell that shares fundamental physiological properties with neurons, particularly regarding the role of ion channels in cellular function.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound on VDCCs has been quantified, providing a benchmark for its pharmacological activity.

| Parameter | Value | Cell Type | Condition | Reference |

| IC50 | 9.8 µM | Rat Thoracic Aorta | Inhibition of 60 mM K+-induced contraction | [1] |

This IC50 value indicates that this compound is a moderately potent inhibitor of VDCCs. The inhibition of K+-induced contractions is a classic indicator of L-type voltage-gated calcium channel blockade, as high extracellular potassium depolarizes the cell membrane, opening these channels and causing Ca2+ influx.

Experimental Evidence and Protocols

The following sections detail the key experiments that have defined this compound's mechanism of action. While these were performed in non-neuronal cells, the protocols are readily adaptable for neurophysiological studies.

Inhibition of Depolarization-Induced Contraction

This experiment is fundamental to identifying inhibitors of voltage-dependent calcium channels.

Objective: To determine if this compound can inhibit contractions caused by membrane depolarization, which are dependent on the influx of extracellular Ca2+ through VDCCs.

Methodology:

-

Isolated rat thoracic aorta strips are mounted in an organ bath containing a physiological salt solution.

-

The tissue is depolarized by introducing a high concentration of potassium chloride (e.g., 60 mM KCl) into the bath. This depolarization opens voltage-gated Ca2+ channels, leading to Ca2+ influx and muscle contraction.

-

The contractile force is measured isometrically.

-

Increasing concentrations of this compound are added to the bath prior to KCl-induced depolarization to determine the concentration-dependent inhibitory effect.

-

An IC50 value is calculated from the concentration-response curve.

Results: this compound significantly inhibited the contraction induced by 60 mM K+ in a concentration-dependent manner, with an IC50 of 9.8 µM[1].

Blockade of Extracellular Calcium-Induced Contraction in Depolarized Tissue

This protocol further confirms that the compound's action is on the influx of extracellular calcium.

Objective: To assess the effect of this compound on contractions induced by the re-introduction of Ca2+ to a depolarized tissue in a Ca2+-free medium.

Methodology:

-

Aortic strips are first incubated in a Ca2+-free, high potassium physiological salt solution to depolarize the cell membranes.

-

Cumulative concentrations of CaCl2 are then added to the bath to elicit contractions that are solely dependent on the influx of extracellular Ca2+ through opened VDCCs.

-

The experiment is repeated in the presence of various concentrations of this compound (10-100 µM) to observe any inhibition of the Ca2+-induced contractions[1].

Results: this compound inhibited the contractions induced by external Ca2+ in the depolarized muscle, confirming its role in blocking Ca2+ influx[1].

Calcium-45 (⁴⁵Ca²⁺) Influx Assay

This experiment provides direct evidence of the inhibition of calcium ion movement across the cell membrane.

Objective: To directly measure the effect of this compound on the influx of Ca2+ into cells following depolarization.

Methodology:

-

Aortic tissue is incubated in a physiological solution.

-

The tissue is then exposed to a solution containing ⁴⁵Ca²⁺ and a depolarizing agent (60 mM K+).

-

After a set period, the tissue is washed to remove extracellular ⁴⁵Ca²⁺.

-

The amount of ⁴⁵Ca²⁺ that has entered the cells is quantified using liquid scintillation counting.

-

The experiment is repeated in the presence of this compound (e.g., 100 µM) to determine its effect on ⁴⁵Ca²⁺ influx.

Results: this compound at a concentration of 100 µM significantly inhibited the increase in ⁴⁵Ca²⁺-influx induced by 60 mM K+[1].

Signaling Pathways and Specificity

Studies have also investigated the specificity of this compound's action, ruling out several other common signaling pathways involved in cellular excitability.

-

Receptor-Operated Channels: this compound had no effect on the contraction induced by norepinephrine in either normal or Ca2+-free medium[1]. This suggests that this compound does not block receptor-operated calcium channels.

-

Second Messenger Systems: The levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) were unchanged by this compound, indicating that its mechanism is independent of these second messenger pathways[1].

-

Sodium Pump Activity: this compound did not affect the transient relaxation induced by the activation of the Na+ pump[1].

The diagram below illustrates the proposed mechanism of action of this compound, highlighting its specificity for voltage-dependent calcium channels.

Caption: Proposed mechanism of this compound's action.

Implications for Neuronal Cells

While the direct action of this compound on neurons has not been explicitly detailed in the available literature, its established role as a voltage-dependent calcium channel inhibitor allows for a strong, evidence-based extrapolation of its potential effects on the central nervous system.

Voltage-dependent calcium channels, particularly the L-type, are ubiquitously expressed in neurons and play critical roles in:

-

Neurotransmitter Release: The influx of Ca2+ at the presynaptic terminal is the primary trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters. By inhibiting VDCCs, this compound would be expected to reduce neurotransmitter release.

-

Neuronal Excitability: Ca2+ influx through VDCCs contributes to the afterdepolarization following an action potential, influencing firing patterns and overall neuronal excitability. Inhibition by this compound could lead to a decrease in neuronal firing rates.

-

Gene Expression: Calcium is a crucial second messenger that can activate various transcription factors (e.g., CREB), leading to changes in gene expression that are fundamental for processes like synaptic plasticity, learning, and memory. By limiting Ca2+ entry, this compound could modulate these long-term neuronal changes.

-

Neuroprotection: Excessive Ca2+ influx is a key event in excitotoxicity, a process that leads to neuronal cell death in various neurological conditions such as stroke and epilepsy. As a VDCC inhibitor, this compound may possess neuroprotective properties by mitigating excitotoxic damage.

The following workflow outlines a potential experimental approach to validate the effects of this compound on neuronal cells, based on the established protocols.

Caption: Proposed workflow for neuronal studies.

Conclusion and Future Directions

The available evidence strongly indicates that this compound functions as an inhibitor of voltage-dependent calcium channels, with a primary action on L-type channels. While this mechanism has been characterized in vascular smooth muscle, it provides a solid foundation for predicting its effects in neuronal cells. The inhibition of neuronal VDCCs by this compound would likely lead to a reduction in neuronal excitability, neurotransmitter release, and potentially offer neuroprotective effects.

Future research should focus on directly validating these hypothesized effects in neuronal models. Electrophysiological studies, such as patch-clamp recordings from cultured neurons or brain slices, are essential to characterize the direct effects of this compound on neuronal calcium currents and firing properties. Furthermore, investigations into its impact on synaptic transmission and its potential as a therapeutic agent for neurological disorders characterized by hyperexcitability, such as epilepsy, or those involving excitotoxicity, are warranted. A comprehensive understanding of this compound's neuropharmacology will be crucial for its potential development as a novel therapeutic agent for CNS disorders.

References

The Biological Activity of Evocarpine: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Pharmacological Properties and Mechanisms of a Promising Quinolone Alkaloid

Introduction

Evocarpine, a quinolone alkaloid primarily isolated from the fruits of Evodia rutaecarpa, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, including vasorelaxant, antibacterial, cytotoxic, and antimycobacterial effects, this compound presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data associated with the biological activities of this compound, providing a clear comparison of its potency across different experimental models.

Table 1: Vasorelaxant Activity of this compound

| Parameter | Value | Experimental System | Notes |

| IC50 | 9.8 µM | Potassium Chloride (60 mM)-induced contraction in isolated rat thoracic aorta | This indicates a potent inhibitory effect on vascular smooth muscle contraction.[1] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 4-128 |

| Staphylococcus aureus | 4-128 |

| Escherichia coli | 4-128 |

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

| HepG-2 (Hepatocellular carcinoma) | 15.85-56.36 |

| HeLa (Cervical cancer) | 15.85-56.36 |

| BEL7402 (Hepatocellular carcinoma) | 15.85-56.36 |

| BEL7403 (Hepatocellular carcinoma) | 15.85-56.36 |

Table 4: Antimycobacterial Activity of this compound

| Mycobacterial Strain | MIC (µg/mL) |

| Mycobacterium tuberculosis (MDR strains) | 5-20 |

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a foundation for the replication and further exploration of this compound's biological activities.

Vasorelaxant Activity: Isolated Aortic Ring Assay

This protocol is a standard method for assessing the vasoactive properties of compounds.

Objective: To determine the concentration-dependent vasorelaxant effect of this compound on pre-contracted isolated rat thoracic aortic rings.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

-

Potassium Chloride (KCl) high-potassium solution (60 mM)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are mounted between two stainless steel hooks, one fixed to the organ bath and the other connected to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Contraction: Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high-potassium (60 mM KCl) solution.

-

Drug Administration: Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the relaxation responses as a percentage of the maximal contraction induced by the high-potassium solution.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that produces 50% relaxation) by plotting a concentration-response curve.

Antibacterial Activity: Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well microtiter plate to obtain a range of test concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect (IC50) of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG-2, HeLa, BEL7402, BEL7403)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used for this compound).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Antimycobacterial Activity: Broth Microdilution Assay

This protocol is adapted for the slow-growing Mycobacterium tuberculosis.

Objective: To determine the MIC of this compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis strains (including MDR strains)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution

-

Sterile 96-well microtiter plates with lids

-

Biosafety Level 3 (BSL-3) facility and practices

Procedure:

-

Inoculum Preparation: Prepare an inoculum of M. tuberculosis from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution: Prepare serial dilutions of this compound in 7H9 broth in the 96-well plates.

-

Inoculation: Inoculate each well with the prepared mycobacterial suspension.

-

Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that prevents a color change of a growth indicator (e.g., Resazurin) or shows no visible growth.

Signaling Pathways and Mechanisms of Action

Inhibition of Voltage-Dependent Calcium Channels

This compound's vasorelaxant effect is attributed to its ability to inhibit the influx of calcium ions (Ca2+) into vascular smooth muscle cells.[1] This is achieved through the blockade of voltage-dependent calcium channels (VDCCs). The inhibition of Ca2+ influx prevents the activation of calmodulin and subsequent myosin light chain kinase-dependent phosphorylation of myosin, leading to muscle relaxation and vasodilation.

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Putative Involvement of JAK-STAT and MAPK Signaling Pathways

While direct evidence for the effect of pure this compound on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) signaling pathways is currently limited, studies on extracts from Evodia rutaecarpa suggest a potential role. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The cytotoxic activity of this compound against various cancer cell lines may be, in part, mediated through the modulation of these pathways. Further investigation is required to elucidate the precise molecular targets of this compound within these cascades.

Caption: Hypothetical modulation of JAK-STAT and MAPK pathways by this compound.

Conclusion and Future Directions

This compound demonstrates a compelling multi-faceted pharmacological profile, with potent activities that warrant further preclinical and clinical investigation. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for cardiovascular diseases, bacterial and mycobacterial infections, and cancer.

Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear dose-response relationship in vivo.

-

Mechanism of Action Elucidation: Direct experimental validation of the effects of pure this compound on key signaling pathways, such as the JAK-STAT and MAPK pathways, is crucial to fully understand its anticancer mechanisms.

-

In Vivo Efficacy Studies: Evaluation of this compound's therapeutic efficacy in relevant animal models for its various biological activities.

-

Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its bioactivities and to guide the synthesis of more potent and selective analogs.

The comprehensive data and protocols provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapeutics from natural products.

References

Isolating Evocarpine: A Technical Guide to Purification from Evodia rutaecarpa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of evocarpine, a quinolone alkaloid, from the dried fruits of Evodia rutaecarpa (Juss.) Benth. The following sections detail the experimental protocols, present quantitative data from relevant studies, and illustrate the workflow for obtaining high-purity this compound for research and development purposes.

Overview of Extraction and Purification Strategies

The isolation of this compound from Evodia rutaecarpa typically involves an initial extraction of a crude alkaloid mixture from the plant material, followed by sophisticated chromatographic techniques to separate the target compound from other structurally similar alkaloids. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective method for this purpose, offering a high-resolution, one-step separation of multiple alkaloids from the crude extract.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Preparation of Crude Extract

An initial crude extract containing a mixture of alkaloids is the starting material for purification.

-

Objective: To extract a broad range of alkaloids, including this compound, from the dried fruit of Evodia rutaecarpa.

-

Materials:

-

Dried fruits of Evodia rutaecarpa

-

90% Ethanol

-

Filter paper

-

Rotary evaporator

-

-

Protocol:

-

Weigh 10 g of powdered dried fruits of Evodia rutaecarpa.

-

Add 100 mL of 90% ethanol to the powder in a round-bottomed flask.

-

Reflux the mixture for 1 hour.

-

Filter the solution through filter paper to remove solid plant material.

-

Evaporate the solvent from the filtrate to dryness using a rotary evaporator to obtain the crude extract.[1]

-

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a liquid-liquid partition chromatography technique that enables the separation of compounds based on their differential partitioning between two immiscible liquid phases.

-

Objective: To isolate and purify this compound from the crude alkaloid extract.

-

Apparatus:

-

High-Speed Counter-Current Chromatograph (HSCCC)

-

HPLC system for fraction analysis

-

UV detector

-

-

Reagents:

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Water (distilled)

-

-

Solvent System Preparation:

-

Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water in a volume ratio of 5:5:7:5.[2][3]

-

Thoroughly mix the solvents in a separation funnel and allow the phases to separate.

-

Separate the upper and lower phases and degas them by sonication for 30 minutes prior to use.[2]

-

-

Sample Preparation:

-

Dissolve 180 mg of the crude extract in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the prepared solvent system.[2]

-

-

HSCCC Protocol:

-

Fill the HSCCC column entirely with the upper phase as the stationary phase.

-

Set the apparatus rotation speed (e.g., 855 r/min, though this can vary by instrument).[4]

-

Pump the lower phase into the column as the mobile phase at a flow rate of 2 mL/min.[4]

-

Once hydrodynamic equilibrium is reached, inject the prepared sample solution.

-

Monitor the effluent with a UV detector at 254 nm.[2]

-

Collect fractions based on the resulting chromatogram peaks.

-

-

Analysis of Fractions:

Quantitative Data

The following tables summarize the quantitative data from a representative study on the isolation of this compound and other alkaloids from Evodia rutaecarpa using HSCCC.

Table 1: Composition of Alkaloids in Crude Extract [2]

| Alkaloid | Content in Crude Extract (%) |

| Evodiamine | 16.56 |

| Rutaecarpine | 12.62 |

| This compound | 13.71 |

| 1-methy-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone | 9.31 |

| 1-methyl-2-dodecyl-4-(1H)-quinolone | 6.93 |

Table 2: Yield and Purity of Alkaloids Purified by HSCCC from 180 mg of Crude Extract [2][3]

| Alkaloid | Yield (mg) | Purity (%) | Recovery (%) |

| Evodiamine | 28 | 98.7 | 93.9 |

| Rutaecarpine | 19 | 98.4 | 83.6 |

| This compound | 21 | 96.9 | 85.1 |

| 1-methy-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone | 16 | 98.0 | 95.5 |

| 1-methyl-2-dodecyl-4-(1H)-quinolone | 12 | 97.2 | 96.2 |

Visualized Workflows

The following diagrams illustrate the key experimental processes for the isolation and purification of this compound.

References

- 1. The Ethanol Extract of Evodiae Fructus and Its Ingredient, Rutaecarpine, Inhibit Infection of SARS-CoV-2 and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tautobiotech.com [tautobiotech.com]

- 3. Preparative isolation and purification of alkaloids from the Chinese medicinal herb Evodia rutaecarpa (Juss.) Benth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Evocarpine: A Comprehensive Overview of its Pharmacokinetics and Pharmacodynamics for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of evocarpine, a quinolone alkaloid with significant therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process, offering a consolidated resource for understanding the absorption, distribution, metabolism, excretion (ADME), and mechanism of action of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate comprehension.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in rat models. These studies reveal a compound with complete oral absorption, a multi-compartmental distribution, and significant metabolism.

Absorption and Distribution

Following oral administration in rats, this compound is fully absorbed from the gastrointestinal tract.[1] Once in systemic circulation, it exhibits a large volume of distribution, suggesting extensive tissue uptake.

Metabolism and Excretion

This compound undergoes metabolism, with the primary metabolite identified as 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA).[1] In vitro studies using rat liver microsomes have identified other metabolic pathways, including hydroxylation, hydration, dehydrogenation, and N-demethylation. The metabolic conversion of this compound to EVCA after intravenous administration is approximately 15.4%.[1]

Pharmacokinetic Parameters

The key pharmacokinetic parameters of this compound following intravenous administration in rats are summarized in the table below. The elimination from plasma follows a one-compartment model and is linear for doses up to 75 mg/kg.[1]

| Parameter | Value | Unit | Species | Administration | Citation |

| Total Plasma Clearance (CL) | 60 | ml/min/kg | Rat | Intravenous | [1] |

| Volume of Distribution (Vd) | 3.21 | L/kg | Rat | Intravenous | [1] |

| Half-life (T1/2) | 0.6 | h | Rat | Intravenous | [1] |

| Metabolic Ratio (to EVCA) | 15.4 | % | Rat | Intravenous | [1] |

| Oral Absorption Ratio | 4.7 (unaltered) | % | Rat | Oral vs. IV | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is vasorelaxation, mediated through the inhibition of calcium influx in vascular smooth muscle cells.

Mechanism of Action: Vasorelaxation

This compound induces relaxation of vascular smooth muscle, an effect attributed to its ability to block voltage-dependent calcium channels.[2] This action inhibits the influx of extracellular calcium, a critical step in the contractile process of smooth muscle. The inhibitory effect of this compound on potassium chloride (KCl)-induced contractions in isolated rat thoracic aorta has been quantified with an IC50 of 9.8 µM.[2] Notably, this vasorelaxant effect is not associated with changes in cyclic AMP or cyclic GMP levels.[2]

The proposed mechanism of action for this compound-induced vasorelaxation is depicted in the following signaling pathway diagram.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and pharmacodynamic studies of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound and its metabolite, EVCA, in rats.

Methodology:

-

Animal Model: Male Wistar rats.

-

Drug Administration: this compound administered intravenously (IV) or orally (PO).

-

Blood Sampling: Blood samples collected at predetermined time points post-administration.

-

Sample Preparation: Plasma separated by centrifugation.

-

Quantification: Plasma concentrations of this compound and EVCA determined by High-Performance Liquid Chromatography (HPLC).[1]

-

Pharmacokinetic Analysis: Plasma concentration-time data analyzed using a one-compartment model to determine parameters such as clearance, volume of distribution, and half-life.[1]

The general workflow for this pharmacokinetic study is illustrated below.

Isolated Rat Thoracic Aorta Vasorelaxation Assay

Objective: To evaluate the vasorelaxant effect of this compound and its mechanism of action.

Methodology:

-

Tissue Preparation: Thoracic aortas isolated from rats and cut into rings.

-

Experimental Setup: Aortic rings mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Changes in isometric tension recorded.

-

Contraction Induction: Aortic rings pre-contracted with a high concentration of potassium chloride (60 mM KCl) to induce depolarization and contraction.

-

Drug Application: Cumulative concentrations of this compound added to the organ bath to assess its relaxant effect.

-

Mechanism of Action Studies:

-

Data Analysis: Concentration-response curves constructed to determine the IC50 value of this compound.

A diagrammatic representation of the experimental workflow for the vasorelaxation assay is provided below.

References

Evocarpine's Role in Calcium Channel Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocarpine, a quinolone alkaloid isolated from Evodiae fructus, has demonstrated significant activity as a modulator of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with L-type calcium channels and the downstream signaling consequences. Detailed experimental protocols for assays used to characterize this interaction are provided, along with a summary of the available quantitative data. Furthermore, this guide outlines the selectivity profile of this compound and illustrates the key signaling pathways and experimental workflows through detailed diagrams.

Introduction to this compound and Calcium Channel Modulation

This compound is a naturally occurring quinolone alkaloid that has been identified as a potent inhibitor of voltage-dependent calcium channels.[1][2] These channels are critical for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[3] By modulating the influx of calcium ions (Ca²⁺) into the cell, this compound exerts significant physiological effects, most notably vasorelaxation.[1] Its primary mechanism of action is the blockade of L-type calcium channels, placing it in a class of compounds with significant therapeutic potential for cardiovascular disorders.[1][4]

Mechanism of Action: L-Type Calcium Channel Blockade

This compound's primary molecular target is the L-type voltage-gated calcium channel (Caᵥ1.2).[1][3] It inhibits the influx of Ca²⁺ through these channels in a concentration-dependent manner.[1] This inhibitory action has been demonstrated to be independent of cyclic AMP or cyclic GMP signaling pathways, pointing towards a direct effect on the channel itself.[1] The vasorelaxant effect of this compound can be antagonized by Bay K8644, a known L-type calcium channel agonist, further solidifying the role of these channels in its mechanism of action.[1]

Downstream Signaling Pathways

The blockade of L-type calcium channels by this compound leads to a reduction in intracellular Ca²⁺ concentration. This has several downstream consequences, most notably the modulation of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Calcineurin, a calcium-dependent phosphatase, is activated by elevated intracellular calcium levels and proceeds to dephosphorylate NFAT, allowing its translocation to the nucleus to regulate gene expression.[4][5][6] By inhibiting the initial calcium influx, this compound is predicted to suppress the activation of the Calcineurin-NFAT pathway.

Quantitative Data

The inhibitory potency of this compound on L-type calcium channels has been quantified in functional assays. The following table summarizes the available data.

| Parameter | Species | Tissue | Assay | Value | Reference |

| IC₅₀ | Rat | Thoracic Aorta | Inhibition of K⁺ (60 mM)-induced contraction | 9.8 µM | [1] |

Selectivity Profile

While the primary action of this compound is on L-type calcium channels, a comprehensive understanding of its selectivity profile across different voltage-gated calcium channel subtypes is crucial for predicting its therapeutic window and potential side effects. Currently, there is a lack of direct experimental data on the effect of this compound on T-type and N-type calcium channels. However, studies on other natural alkaloids suggest that some can exhibit broad-spectrum activity against different calcium channel subtypes.[7] For instance, tetrandrine has been shown to inhibit N-type and T-type calcium channels in addition to L-type channels.[7] Further investigation is required to determine the precise selectivity of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on calcium channel modulation.

Vascular Reactivity Assay (Isolated Aortic Strips)

This protocol is used to assess the functional effect of this compound on vascular smooth muscle contraction, which is highly dependent on L-type calcium channel activity.

Objective: To determine the IC₅₀ of this compound for the inhibition of high potassium-induced vascular contraction.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

This compound solutions of varying concentrations

-

High potassium (60 mM K⁺) Krebs-Henseleit solution

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize the rat and excise the thoracic aorta.

-

Prepare helical strips of the aorta (approximately 2 mm wide and 20 mm long).

-

Mount the aortic strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply a resting tension of 1.5 g and allow the tissues to equilibrate for 60-90 minutes.

-

Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with the high potassium solution.

-

Once the contraction reaches a stable plateau, add this compound cumulatively in increasing concentrations.

-

Record the relaxation response at each concentration.

-

Calculate the IC₅₀ value from the concentration-response curve.

⁴⁵Ca²⁺ Influx Assay

This radioisotope assay directly measures the influx of calcium into cells, providing a direct assessment of calcium channel blockade.

Objective: To quantify the inhibition of K⁺-stimulated ⁴⁵Ca²⁺ influx by this compound.

Materials:

-

Isolated rat thoracic aorta

-

Normal physiological salt solution (PSS)

-

High potassium (60 mM K⁺) PSS

-

⁴⁵CaCl₂

-

Scintillation cocktail and counter

Procedure:

-

Prepare aortic strips as described in the vascular reactivity assay.

-

Pre-incubate the tissues in normal PSS for a designated period.

-

Transfer the tissues to a Ca²⁺-free PSS containing EGTA to deplete intracellular calcium stores.

-

Expose the tissues to a high K⁺ solution containing ⁴⁵CaCl₂ in the presence or absence of this compound for a short incubation period (e.g., 3 minutes).

-

Wash the tissues with an ice-cold Ca²⁺-free solution containing La³⁺ to stop the influx and remove extracellular ⁴⁵Ca²⁺.

-

Dissolve the tissues and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of ⁴⁵Ca²⁺ influx and the percentage of inhibition by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the effect of this compound on the biophysical properties of calcium channels.

Objective: To characterize the voltage-dependent block of L-type calcium currents by this compound.

Materials:

-

A suitable cell line expressing L-type calcium channels (e.g., A7r5 cells or primary vascular smooth muscle cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Extracellular solution (in mM: e.g., TEA-Cl 140, BaCl₂ 10, HEPES 10; pH 7.4)

-

Intracellular solution (in mM: e.g., CsCl 120, Mg-ATP 5, EGTA 10, HEPES 10; pH 7.2)

-

This compound solutions

Procedure:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Fabricate patch pipettes and fill with the intracellular solution.

-

Approach a cell with the pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

-

After recording stable baseline currents, perfuse the chamber with a solution containing this compound.

-

Record the currents in the presence of the drug to determine the extent and characteristics of the block (e.g., tonic and use-dependent block).

Experimental and Logical Workflows

The characterization of a novel calcium channel modulator like this compound typically follows a logical progression from functional assays to more detailed mechanistic studies.

Conclusion

This compound is a potent L-type calcium channel blocker with demonstrated vasorelaxant properties. Its mechanism of action involves the direct inhibition of Ca²⁺ influx, which is expected to modulate downstream calcium-dependent signaling pathways such as the Calcineurin-NFAT pathway. While its efficacy in functional assays is established, further research is needed to fully elucidate its selectivity profile across different calcium channel subtypes and to explore its therapeutic potential in greater detail. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel calcium channel modulators.

References

- 1. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of novel cannabinoid based T-type calcium channel blockers with analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Calcineurin Mediates Synaptic Scaling Via Synaptic Trafficking of Ca2+-Permeable AMPA Receptors | PLOS Biology [journals.plos.org]

- 5. Inhibiting the calcineurin-NFAT (nuclear factor of activated T cells) signaling pathway with a regulator of calcineurin-derived peptide without affecting general calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcineurin-mediated pathway involved in the differentiated phenotype of smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsr.net [ijsr.net]

Initial Screening of Evocarpine for Anticancer Properties: A Technical Guide

An In-depth Examination of Preclinical Evidence for Researchers and Drug Development Professionals

Introduction

Evocarpine, an alkaloid isolated from the plant Evodia rutaecarpa, has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the initial in vitro screening of this compound and the closely related, and more extensively studied, alkaloid Evodiamine, for their anticancer properties. The focus is on their effects on cell viability, induction of programmed cell death (apoptosis), and cell cycle regulation in various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the implicated signaling pathways to offer a foundational resource for researchers in oncology and drug discovery.

Data Presentation: Cytotoxicity and Biological Effects

The initial assessment of a potential anticancer compound involves determining its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric. The following tables summarize the reported IC50 values and biological effects of Evodiamine, a key alkaloid from Evodia, across various cancer cell lines. While specific data for this compound is less prevalent in the literature, the data for Evodiamine provides a strong rationale for its investigation.

Table 1: Cytotoxicity of Evodiamine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| PANC-1 | Pancreatic Cancer | 1, 5, 10 (Concentrations used) | 48 | Annexin V/PI |

| SW1990 | Pancreatic Cancer | 1, 5, 10 (Concentrations used) | 48 | Annexin V/PI |

| A2780/WT | Ovarian Cancer | Not specified (tested at 0.1, 1, 10) | 24 | Flow Cytometry |

| A2780/PTXR | Paclitaxel-Resistant Ovarian Cancer | Not specified (tested at 0.1, 1, 10) | 24 | Flow Cytometry |

| AGS | Gastric Cancer | 1, 5, 10 (Concentrations used) | 24 | Flow Cytometry |

| MKN45 | Gastric Cancer | 1, 5, 10 (Concentrations used) | 24 | Flow Cytometry |

| A375-S2 | Malignant Melanoma | Potent cytotoxicity reported | Not specified | Not specified |

| HeLa | Cervical Cancer | Potent cytotoxicity reported | Not specified | Not specified |

| MCF7 | Breast Adenocarcinoma | Potent cytotoxicity reported | Not specified | Not specified |

| THP-1 | Acute Monocytic Leukemia | Potent cytotoxicity reported | Not specified | Not specified |

| L929 | Murine Fibrosarcoma | Potent cytotoxicity reported | 36 | Hoechst 33258 |

Data synthesized from multiple sources indicating concentrations at which significant effects were observed.[1][2][3][4]

Table 2: Effects of Evodiamine on Cell Cycle and Apoptosis

| Cell Line | Effect | Method of Detection |

| L929 | Atypical apoptosis, G0/G1 phase arrest | Hoechst staining, DNA fragmentation analysis |

| PANC-1, SW1990 | Induction of apoptosis | Annexin V/PI staining, DAPI staining |

| NPC cells | Inhibition of proliferation, cell cycle blockage, apoptosis induction | Not specified |

| FTC cells | Growth inhibition, cell cycle arrest, apoptosis induction | Not specified |

| AGS, MKN45 | Dose- and time-dependent increase in apoptosis | Flow cytometry, Western blot for PARP cleavage |

| A2780/WT, A2780/PTXR | Dose-dependent cell cycle arrest | Flow cytometry |

This table summarizes the qualitative effects of Evodiamine on key cellular processes related to cancer progression.[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the initial screening of potential anticancer compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000-2,000 cells per well and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or Evodiamine) for a specified duration (e.g., 24, 48, or 72 hours).[7][8]

-

MTT Addition: After the incubation period, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[7]

-

Formazan Solubilization: The medium is removed, and 150 µl of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

-

Cell Treatment: Cells are treated with different concentrations of the test compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[2]

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the compound induces cell cycle arrest.

Procedure:

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[4]

Visualization of Implicated Signaling Pathways

Evodiamine has been shown to exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[2] The following diagrams illustrate these pathways.

Caption: Experimental workflow for the initial in vitro screening of this compound.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Potential inhibitory effects of this compound on the MAPK/ERK pathway.

Conclusion

The preliminary data, primarily from studies on the related alkaloid Evodiamine, strongly suggests that this compound warrants further investigation as a potential anticancer agent. The observed cytotoxicity against a range of cancer cell lines, coupled with the ability to induce apoptosis and cause cell cycle arrest, points to a multifaceted mechanism of action. The modulation of critical signaling pathways such as PI3K/Akt and MAPK/ERK appears to be central to its anticancer effects. This technical guide provides a foundational framework for researchers to design and execute further preclinical studies to fully elucidate the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative data for this compound, exploring its effects in combination with existing chemotherapeutics, and validating these in vitro findings in in vivo models.

References

- 1. Atypical apoptosis in L929 cells induced by evodiamine isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Profiling for Coumarins and Related O-Naphthoquinones from Mansonia gagei against Solid Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. mdpi.com [mdpi.com]

Evocarpine: A Technical Guide to Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocarpine is a quinolone alkaloid predominantly found in the plant Evodia rutaecarpa. It has garnered interest for its diverse biological activities, including potential antimycobacterial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and chemical synthesis. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Natural Sources of this compound

This compound is primarily isolated from the plant Evodia rutaecarpa (Juss.) Benth., which also goes by the botanical synonym Tetradium ruticarpum.[1][2] This plant, belonging to the Rutaceae family, is a traditional Chinese medicine known as "Wu-Chu-Yu".[3]

The main parts of the plant where this compound and other related alkaloids are concentrated are the fruits, particularly the unripe or nearly ripe fruits.[1][4][5] While other parts of the plant may contain alkaloids, the fruit is considered the richest source.[4] The concentration of alkaloids can vary depending on the maturity of the fruit and the specific variety of the plant.[5]

Isolation from Natural Sources

The extraction and purification of this compound from Evodia rutaecarpa involve multi-step processes utilizing chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective one-step method for isolating several alkaloids, including this compound, from a crude extract.[3]

Experimental Protocol: Isolation by HSCCC

This protocol is based on the methodology described by Liu et al. for the preparative isolation of alkaloids from the fruits of E. rutaecarpa.[3]

1. Preparation of Crude Extract:

- The dried and powdered fruits of E. rutaecarpa are extracted with a suitable solvent, such as methanol or acetone, often using sonication to improve efficiency.[5][6]

- The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

2. HSCCC Separation:

- Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system is n-hexane–ethyl acetate–methanol–water at a volume ratio of 5:5:7:5. The mixture is thoroughly equilibrated in a separation funnel, and the two phases are separated and degassed by sonication before use.[3]

- Sample Preparation: The crude extract (e.g., 180 mg) is dissolved in a small volume of a mixture of the upper and lower phases of the solvent system (e.g., 2 mL of each).[3]

- HSCCC Operation:

- The HSCCC coil is first filled entirely with the stationary phase (the upper phase of the solvent system).

- The apparatus is then rotated at a specific speed (e.g., 850 rpm).

- The mobile phase (the lower phase) is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).

- After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.

- The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected.

- Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

3. Structure Identification:

- The structure of the isolated compound is confirmed using spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[3]

Quantitative Data: Isolation Yield

The following table summarizes the yield of this compound and other alkaloids from a crude extract of E. rutaecarpa using the HSCCC method.

| Compound | Amount from 180 mg Crude Extract | Purity (%) |

| Evodiamine | 28 mg | 98.7% |

| Rutaecarpine | 19 mg | 98.4% |

| This compound | 21 mg | 96.9% |

| 1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone | 16 mg | 98.0% |

| 1-methyl-2-dodecyl-4-(1H)-quinolone | 12 mg | 97.2% |

| Data sourced from Liu et al.[3] |

Biosynthesis Pathway

The biosynthesis of the 2-alkyl-4-quinolone (2AQ) scaffold of this compound in Evodia rutaecarpa is a notable pathway involving the synergistic action of two novel type III polyketide synthases (PKSs): alkylquinolone synthase (AQS) and alkyldiketide-CoA synthase (ADS) .

This enzymatic machinery facilitates the condensation of three primary substrates:

-

N-methylanthraniloyl-CoA

-

A long-chain fatty acyl-CoA (C8–C12)

-

Malonyl-CoA

The process unfolds as follows:

-

ADS first catalyzes the decarboxylative condensation of a fatty acyl-CoA with malonyl-CoA to produce an alkyldiketide-CoA.

-

Following a non-enzymatic hydrolysis step, AQS then catalyzes the coupling of the resulting diketide acid with N-methylanthraniloyl-CoA. This crucial step involves both C-C and C-N bond formations to complete the synthesis of the 2-alkyl-N-methyl-4-quinolone core structure of this compound.

Chemical Synthesis Pathways

While a definitive total synthesis for this compound is not extensively documented in a single publication, a plausible and efficient pathway can be constructed based on established synthetic methodologies for 2-alkyl- and 2-alkenyl-4(1H)-quinolones. The Conrad-Limpach reaction is a classic method for forming the quinolone core, and the Wittig reaction is ideal for installing the specific (Z)-alkenyl side chain.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C2-side chain via a Wittig reaction and at the quinolone ring via a Conrad-Limpach cyclization.

Experimental Protocol: Proposed Total Synthesis

This proposed synthesis is divided into three main stages: synthesis of the quinolone core, synthesis of the side chain Wittig reagent, and the final coupling reaction.

Stage 1: Synthesis of 2-Formyl-1-methyl-4(1H)-quinolone

-

Conrad-Limpach Reaction: React N-methylaniline with a suitable β-ketoester, such as ethyl acetoacetate, under acidic conditions followed by thermal cyclization (typically by heating in a high-boiling solvent like diphenyl ether) to form 2-methyl-1-methyl-4(1H)-quinolone.

-

Oxidation to Aldehyde: The 2-methyl group is then oxidized to a formyl group. A common method is selenium dioxide (SeO₂) oxidation in a solvent like dioxane or acetic acid under reflux to yield 2-formyl-1-methyl-4(1H)-quinolone.

Stage 2: Synthesis of the Dodecyltriphenylphosphonium Bromide (Wittig Reagent)

-

Synthesis of (Z)-7-Dodecen-1-ol: This intermediate can be synthesized via multiple routes. A common method involves the Wittig reaction between 1-hexanal and the ylide derived from (6-hydroxyhexyl)triphenylphosphonium bromide, which favors the Z-isomer under salt-free conditions.

-

Bromination: The resulting alcohol, (Z)-7-dodecen-1-ol, is converted to the corresponding bromide, 1-bromo-(Z)-7-dodecene, using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

-

Phosphonium Salt Formation: The 1-bromo-(Z)-7-dodecene is then reacted with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile under reflux to form the desired phosphonium salt, ((Z)-dodec-7-en-1-yl)triphenylphosphonium bromide.

Stage 3: Wittig Coupling and Final Product Formation

-

Ylide Generation: The phosphonium salt from Stage 2 is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like THF at low temperature (e.g., -78 °C to 0 °C) to generate the corresponding ylide.

-

Wittig Reaction: The 2-formyl-1-methyl-4(1H)-quinolone from Stage 1, dissolved in THF, is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. The final product, this compound, is purified using column chromatography on silica gel. The Z-geometry of the double bond is generally favored when using non-stabilized ylides under salt-free conditions.

Synthetic Pathway Workflow

Conclusion

This compound remains an intriguing natural product with potential therapeutic applications. Its primary natural source, Evodia rutaecarpa, provides a rich reservoir for its isolation, and optimized extraction techniques like HSCCC offer efficient means of purification. The elucidation of its biosynthetic pathway, involving the unique interplay of AQS and ADS enzymes, opens avenues for bioengineering and metabolic pathway manipulation. While a dedicated total synthesis is not prominently featured in the literature, established synthetic organic chemistry principles, particularly the Conrad-Limpach and Wittig reactions, provide a robust and feasible framework for its de novo construction. This guide offers researchers the foundational knowledge and detailed protocols necessary to explore the chemistry and pharmacology of this compound further.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Evocarpine

Introduction

This compound is a quinolone alkaloid found in the medicinal plant Evodia rutaecarpa, which is used in traditional Chinese medicine.[1][2] The pharmacological interest in Evodia species necessitates reliable analytical methods for the quantification of its bioactive constituents.[3][4] This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of related alkaloids and provides a framework for the validation and application of this technique in research and quality control settings.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is employed with a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Evodia rutaecarpa

This protocol is adapted from established methods for the extraction of alkaloids from Evodia rutaecarpa.[5]

-

Objective: To extract this compound and other alkaloids from the dried fruits of Evodia rutaecarpa.

-

Materials:

-

Dried, powdered fruits of Evodia rutaecarpa

-

Methanol (HPLC grade)

-

Ammonia solution (25%)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filter

-

-

Procedure:

-

Weigh 1.0 g of powdered Evodia rutaecarpa fruit into a conical flask.

-

Add 25 mL of methanol and 1 mL of 25% ammonia solution.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Allow the mixture to cool to room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

2. Standard Solution Preparation

-

Objective: To prepare a stock solution and a series of calibration standards of this compound.

-

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

-

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

3. HPLC Method Protocol

-

Objective: To perform the chromatographic separation and quantification of this compound.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (v/v)

-

Elution Mode: Isocratic or Gradient (to be optimized)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV scan (typically in the range of 220-350 nm for quinolone alkaloids)

-

Injection Volume: 10 µL

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions and the sample extract.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be optimized (e.g., 254 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Table 2: Method Validation Parameters (Hypothetical Data for a Validated Method)

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Precision (RSD%) | ||

| - Intra-day | ≤ 2% | 1.2% |

| - Inter-day | ≤ 3% | 2.5% |

| Accuracy (Recovery %) | 95 - 105% | 98.5% |

| Limit of Detection (LOD) (µg/mL) | - | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | - | 0.5 |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation

For the method to be considered reliable and accurate, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by analyzing a series of standards over a defined range.

-

Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

-

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the standard is spiked into a sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The presented HPLC method provides a robust framework for the quantification of this compound in various samples, particularly from its natural source, Evodia rutaecarpa. Adherence to the detailed protocols and proper method validation will ensure the generation of accurate and reproducible data, which is crucial for research, quality control, and the development of new pharmaceutical products.

References

- 1. Separation of Pilocarpine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of 11 Species of Euodia (Rutaceae) by Untargeted LC-IT-TOF/MS Metabolomics and In Vitro Functional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of monolithic C18 HPLC columns for the fast analysis of pilocarpine hydrochloride in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Evocarpine using UPLC-Q-TOF-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Evocarpine is a quinolone alkaloid found in the dried ripe fruit of Evodia rutaecarpa (Juss.) Benth. (Rutaceae), a plant widely used in traditional Chinese medicine.[1] Pharmacological studies have indicated that alkaloids are the primary active ingredients of E. rutaecarpa, contributing to its analgesic, anti-inflammatory, and antitumor effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development based on this compound. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is an ideal technique for this purpose, offering high resolution, speed, and mass accuracy for reliable qualitative and quantitative analysis of target compounds in complex matrices.[1] This application note provides a detailed protocol for the analysis of this compound using UPLC-Q-TOF-MS.

Principle of the Method The method utilizes UPLC for the rapid and efficient chromatographic separation of this compound from other components in the sample matrix. The separated analyte then enters the Q-TOF mass spectrometer, which employs an electrospray ionization (ESI) source to generate protonated molecular ions ([M+H]⁺). The Q-TOF analyzer provides high-resolution mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments with high accuracy. This allows for confident identification and quantification of this compound, even at low concentrations.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation: UPLC-Q-TOF-MS system (e.g., Waters ACQUITY UPLC with a Xevo G2-XS Q-TOF Mass Spectrometer).[1][3]

-

Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[4][5]

-

Chemicals and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound reference standard (purity ≥ 98%)

-

Sample Preparation

A. Preparation of E. rutaecarpa Extract (In Vitro) This protocol is adapted from methods for analyzing alkaloid constituents from the plant material.

-

Accurately weigh 1.0 g of powdered dried E. rutaecarpa fruit.

-

Add 50 mL of 95% ethanol and perform ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm membrane prior to UPLC-Q-TOF-MS analysis.

B. Preparation of Rat Plasma/Serum Samples (In Vivo) This protocol is designed for pharmacokinetic studies and involves protein precipitation.[1][6]

-

Pipette 200 µL of rat plasma or serum into a clean microcentrifuge tube.[1]

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]

-

Collect the supernatant and filter it through a 0.45 µm membrane for analysis.[1]

UPLC-Q-TOF-MS Analysis

The instrumental parameters should be optimized for the specific system in use. The following tables provide a validated starting point for the analysis.

Data Presentation

Table 1: UPLC and Q-TOF-MS Parameters

| Parameter | Setting |

|---|---|

| UPLC System | |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4][5] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |

| Flow Rate | 0.3 mL/min[3][5] |

| Injection Volume | 2 µL[7] |

| Column Temperature | 40°C[3] |

| Gradient Program | 0-1 min, 11% B; 1-2 min, 11-21% B; 2-4 min, 21-33% B; 4-7 min, 33-70% B; 7-9 min, 70-82% B; 9-16 min, 82-100% B; 16-18 min, 100% B; 18-19 min, 100-11% B; 19-20 min, 11% B[1] |

| Q-TOF-MS System | |

| Ionization Mode | ESI Positive[1] |

| Capillary Voltage | 2.1 kV[1] |

| Source Temperature | 80°C[3] |

| Desolvation Temp. | 325°C - 450°C[1][3] |

| Desolvation Gas Flow | 600 - 900 L/h (N₂)[1][3] |

| Mass Range | 50 - 1000 Da[1] |

| Lock Mass | Leucine-enkephalin ([M+H]⁺ = 556.2771)[3] |

Table 2: Quantitative Data for this compound Identification This table summarizes the expected mass spectrometric data for this compound based on published findings.[1]

| Compound | Retention Time (min) | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Key Fragment Ions (m/z) |

|---|

| this compound | Approx. 9.5 | C₂₃H₃₃NO | 340.2640 | 340.2642 | 0.59 | 187, 186, 174, 173, 159 |

Table 3: Representative Method Validation Parameters This table presents typical validation results for the quantification of alkaloids in biological matrices, demonstrating the method's reliability.[4]

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 86.5% - 110.4% |

| Matrix Effect | 94.1% - 109.4% |

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.

Caption: Experimental workflow for this compound analysis.

Caption: Potential metabolic pathways of this compound in vivo.

Results and Discussion

Using the described UPLC-Q-TOF-MS method, this compound can be successfully identified and quantified in various samples. Identification is confirmed by matching the retention time with a reference standard and by the high-accuracy mass measurement of the protonated molecule [M+H]⁺, which should be within 5 ppm of the calculated theoretical mass.[1] Further structural confirmation is achieved through the analysis of MS/MS fragmentation patterns.